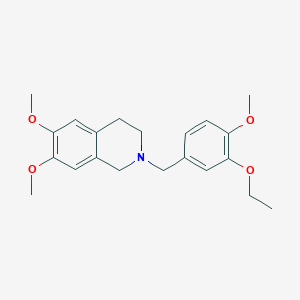![molecular formula C18H26N6O B5035827 N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)
N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for B-cell malignancies.
作用機序
N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine blocks B-cell activation and proliferation, leading to apoptosis (programmed cell death) of malignant B-cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has been shown to have other biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the activation of immune cells, such as T-cells and macrophages. N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has also been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
One of the main advantages of N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine is its selectivity for BTK, which reduces the risk of off-target effects. However, N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, the optimal dosing regimen for N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has not yet been established, and further studies are needed to determine the most effective treatment strategy.
将来の方向性
Despite the limitations of N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine, there are several promising future directions for research on this compound. One area of interest is the development of combination therapies that include N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine, such as with other B-cell receptor signaling inhibitors or immunomodulatory agents. Another potential direction is the investigation of N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine in other types of cancer, such as multiple myeloma or solid tumors. Finally, further studies are needed to determine the optimal dosing regimen and safety profile of N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine in clinical trials.
合成法
The synthesis of N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine involves a multi-step process that includes the reaction of 4-isopropylphenylboronic acid with 3-(1H-tetrazol-1-yl)propanoyl chloride to form an intermediate, which is then coupled with piperidin-3-amine. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In preclinical studies, N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine has demonstrated potent anti-tumor activity against B-cell malignancies, both as a single agent and in combination with other therapies.
特性
IUPAC Name |
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-(tetrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-14(2)15-5-7-16(8-6-15)20-17-4-3-10-23(12-17)18(25)9-11-24-13-19-21-22-24/h5-8,13-14,17,20H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECGXUXDUZNZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[2-(1-piperidinyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5035765.png)
![butyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5035770.png)

![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]-N-(ethoxycarbonyl)glycinate](/img/structure/B5035783.png)
![1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5035785.png)
![2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5035804.png)


![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)
![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)